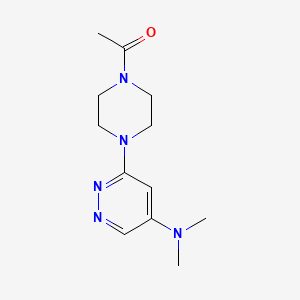

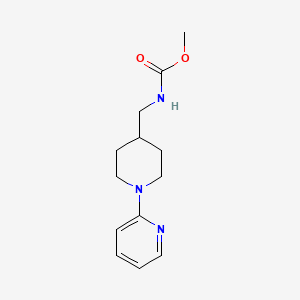

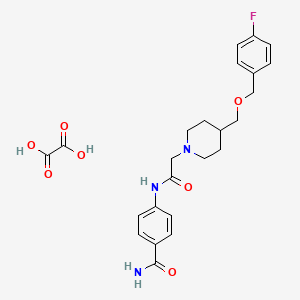

1-(4-(5-(Dimethylamino)pyridazin-3-yl)piperazin-1-yl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

While there isn’t specific information on the synthesis of “1-(4-(5-(Dimethylamino)pyridazin-3-yl)piperazin-1-yl)ethanone”, there are related compounds that have been synthesized. For instance, a series of structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivatives have been synthesized through a multi-step procedure . Another example is the synthesis of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines as potential antifungal agents via intramolecular cyclization .Aplicaciones Científicas De Investigación

Herbicide Mechanism of Action

1-(4-(5-(Dimethylamino)pyridazin-3-yl)piperazin-1-yl)ethanone is related to pyridazinone compounds which have been studied for their herbicidal properties. A study by Hilton et al. (1969) explored the mechanism of action of substituted pyridazinone compounds, including their ability to inhibit the Hill reaction and photosynthesis in plants like barley. These inhibitions were found to be responsible for the phytotoxicity of similar compounds. The study also highlighted the modifications to the molecular structure that resulted in new experimental herbicides with additional biological properties, such as resistance to metabolic detoxication in plants and interference with chloroplast development (Hilton et al., 1969).

Synthesis of Novel Compounds

In the realm of organic synthesis, derivatives of this compound have been used to create new chemical entities. For example, Abdel‐Aziz et al. (2008) reported the synthesis of novel pyrazolo[1,5‐a]pyrimidine, 1,2,4‐triazolo[1,5‐a]pyrimidine, pyrido[2,3‐d]pyrimidine, pyrazolo[5,1‐c]‐1,2,4‐triazine, and 1,2,4‐triazolo[5,1‐c]‐1,2,4‐triazine derivatives incorporating a thiazolo[3,2‐a]benzimidazole moiety. These compounds exhibited moderate antibacterial and antifungal effects (Abdel‐Aziz et al., 2008).

Antimicrobial Activity

Research by Rajkumar et al. (2014) focused on synthesizing 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives and evaluating their in vitro antimicrobial activities. Some of these compounds showed excellent antibacterial and antifungal activities, highlighting the potential of this class of compounds in developing new antimicrobials (Rajkumar et al., 2014).

Bacterial Biofilm Inhibition

A study by Mekky and Sanad (2020) synthesized novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker. These compounds were evaluated for their antibacterial and cytotoxic activities. One particular compound showed promising results as a bacterial biofilm inhibitor and as an inhibitor of the MurB enzyme, which is significant for developing new antibacterial agents (Mekky & Sanad, 2020).

Dihydropyrimidinone Synthesis

Bhat et al. (2018) reported on the synthesis of dihydropyrimidinone derivatives containing piperazine/morpholine moiety. These compounds were synthesized using a simple and efficient method, demonstrating the versatility of piperazine derivatives in organic synthesis (Bhat et al., 2018).

Mecanismo De Acción

Target of Action

Similar compounds have been reported to exhibit significant activity againstMycobacterium tuberculosis H37Ra , suggesting potential anti-tubercular activity.

Mode of Action

It’s worth noting that related compounds have been shown to interact with their targets, leading to significant inhibitory activity against mycobacterium tuberculosis .

Biochemical Pathways

Given the potential anti-tubercular activity, it may be inferred that the compound could interfere with the metabolic pathways of mycobacterium tuberculosis, thereby inhibiting its growth .

Result of Action

Based on the potential anti-tubercular activity, it can be inferred that the compound may lead to the inhibition of mycobacterium tuberculosis growth .

Propiedades

IUPAC Name |

1-[4-[5-(dimethylamino)pyridazin-3-yl]piperazin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N5O/c1-10(18)16-4-6-17(7-5-16)12-8-11(15(2)3)9-13-14-12/h8-9H,4-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFYDJIFVAYYZBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C2=NN=CC(=C2)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

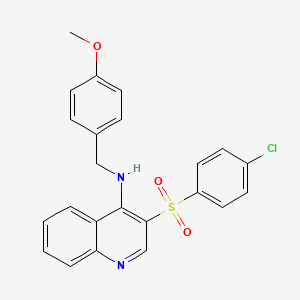

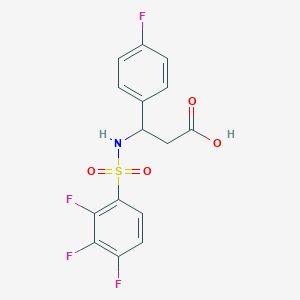

![1-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2825968.png)

![Exo-8-boc-8-azabicyclo[3.2.1]octane-3-carboxylic acid methyl ester](/img/no-structure.png)

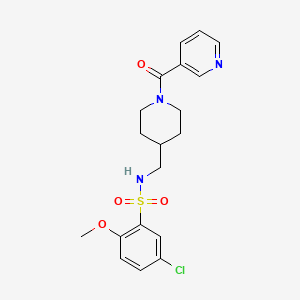

![1-(3-Fluorobenzoyl)-3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2825981.png)

![1-(2-Bromo-4-methylphenyl)-3-[(4-fluorophenyl)amino]pyrrolidine-2,5-dione](/img/structure/B2825987.png)

![2-[(4-Chlorobenzoyl)amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylic acid;hydrochloride](/img/structure/B2825989.png)